2-Benzyl-4-chlorobenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
81992-91-8 |
|---|---|
Molecular Formula |
C14H11ClO |
Molecular Weight |
230.69 g/mol |
IUPAC Name |
2-benzyl-4-chlorobenzaldehyde |
InChI |
InChI=1S/C14H11ClO/c15-14-7-6-12(10-16)13(9-14)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2 |
InChI Key |
DJNDTMJICQUTSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=CC(=C2)Cl)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Benzyl 4 Chlorobenzaldehyde and Analogous Aldehyde Structures
Strategies for Carbon-Carbon Bond Formation Leading to the Benzyl (B1604629) Moiety
The introduction of the benzyl group at the ortho-position to the aldehyde (or its precursor) is a critical step in the synthesis of 2-benzyl-4-chlorobenzaldehyde. This can be achieved through several powerful C-C bond-forming reactions, including directed ortho-metalation followed by electrophilic quenching and various cross-coupling methodologies.
Directed ortho-Metalation and Electrophilic Quenching Reactions
Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic rings. This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. The resulting aryllithium species can then react with a suitable electrophile to introduce a desired substituent.
In the context of synthesizing this compound, a protected aldehyde or a precursor group that can be later converted to an aldehyde serves as the DMG. For instance, a starting material like 4-chlorobenzaldehyde (B46862) can be protected as an acetal (B89532). This acetal group can direct the lithiation to the C2 position. Subsequent quenching of the generated organolithium intermediate with a benzyl halide, such as benzyl bromide, introduces the benzyl moiety at the desired location. The final step would involve the deprotection of the acetal to reveal the aldehyde functionality.
The general scheme for this approach is as follows:
Protection of the aldehyde: 4-chlorobenzaldehyde is reacted with a diol (e.g., ethylene (B1197577) glycol) in the presence of an acid catalyst to form a cyclic acetal.
Directed ortho-metalation: The protected 4-chlorobenzaldehyde is treated with a strong lithium base, such as n-butyllithium or s-butyllithium, typically in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (-78 °C). The acetal group directs the deprotonation to the ortho-position.
Electrophilic quenching: The resulting aryllithium species is then reacted with a benzyl electrophile, for example, benzyl bromide, to form the C-C bond.
Deprotection: The acetal protecting group is removed by acid-catalyzed hydrolysis to yield this compound.
| Step | Reagents and Conditions | Intermediate/Product |
| 1. Protection | 4-chlorobenzaldehyde, ethylene glycol, p-toluenesulfonic acid (cat.), Dean-Stark trap | 2-(4-chlorophenyl)-1,3-dioxolane |
| 2. Metalation | s-BuLi, TMEDA, THF, -78 °C | Lithiated acetal intermediate |
| 3. Quenching | Benzyl bromide, THF, -78 °C to rt | 2-(2-benzyl-4-chlorophenyl)-1,3-dioxolane |
| 4. Deprotection | Aqueous HCl, acetone (B3395972) | This compound |
Cross-Coupling Methodologies for Aryl-Alkyl Linkages
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. Several named reactions, including the Suzuki, Negishi, and Kumada couplings, can be adapted for the synthesis of this compound. These methods typically involve the reaction of an organometallic reagent with an organic halide in the presence of a palladium catalyst.
For the synthesis of the target molecule, one could envision a strategy where a 2-halo-4-chlorobenzaldehyde derivative is coupled with a benzyl-organometallic reagent.
Suzuki Coupling: This reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide. To synthesize this compound, 2-bromo-4-chlorobenzaldehyde (B1282380) could be reacted with benzylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃).
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent. In this case, a benzylzinc halide could be coupled with 2-bromo-4-chlorobenzaldehyde using a palladium or nickel catalyst. Organozinc reagents are known for their high reactivity and functional group tolerance.
Kumada Coupling: This method employs a Grignard reagent (organomagnesium halide). The reaction of benzylmagnesium bromide with 2-bromo-4-chlorobenzaldehyde in the presence of a palladium or nickel catalyst would yield the desired product. However, the high reactivity of Grignard reagents can sometimes limit the functional group compatibility.
| Coupling Reaction | Aryl Halide | Organometallic Reagent | Catalyst |
| Suzuki | 2-Bromo-4-chlorobenzaldehyde | Benzylboronic acid | Pd(PPh₃)₄ |
| Negishi | 2-Bromo-4-chlorobenzaldehyde | Benzylzinc chloride | PdCl₂(dppf) |
| Kumada | 2-Bromo-4-chlorobenzaldehyde | Benzylmagnesium bromide | NiCl₂(dppp) |
Functional Group Interconversions for Aldehyde Generation
In many synthetic routes, the aldehyde functionality is introduced at a later stage through the oxidation of a more stable precursor, such as a primary alcohol. This approach can be advantageous as it avoids potential side reactions that the aldehyde group might undergo during the C-C bond formation steps.
Oxidation of Corresponding Primary Alcohols
The oxidation of (2-benzyl-4-chlorophenyl)methanol to this compound is a key transformation. The choice of oxidant is crucial to ensure high yield and to prevent over-oxidation to the corresponding carboxylic acid. Both stoichiometric and catalytic methods are available for this purpose.
Several reagents are known to efficiently oxidize primary alcohols to aldehydes with minimal over-oxidation.
Dess-Martin Periodinane (DMP): This hypervalent iodine reagent is a mild and highly selective oxidant for primary alcohols. The reaction is typically carried out in chlorinated solvents like dichloromethane (B109758) (DCM) at room temperature. The workup is generally straightforward, involving filtration of the iodine-containing byproducts.
Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, most commonly oxalyl chloride, followed by the addition of a hindered base like triethylamine. The reaction is performed at low temperatures (-78 °C) to avoid side reactions. The Swern oxidation is known for its high efficiency and compatibility with a wide range of functional groups.
| Oxidation Method | Reagent(s) | Typical Solvent | Temperature (°C) |
| Dess-Martin | Dess-Martin Periodinane | Dichloromethane | Room Temperature |
| Swern | 1. (COCl)₂, DMSO 2. Triethylamine | Dichloromethane | -78 to Room Temp |
Catalytic oxidation methods are often preferred from a green chemistry perspective as they use a substoichiometric amount of a catalyst in conjunction with a terminal oxidant.
TEMPO-based Systems: 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) is a stable radical that can act as a catalyst for the oxidation of primary alcohols in the presence of a co-oxidant. A common system involves using TEMPO with sodium hypochlorite (B82951) (bleach) as the terminal oxidant. This reaction is often performed in a biphasic system with a phase-transfer catalyst.
Transition Metal-Catalyzed Aerobic Oxidations: The use of molecular oxygen or air as the terminal oxidant is highly desirable. Catalytic systems based on transition metals like palladium, ruthenium, or copper can facilitate the aerobic oxidation of benzylic alcohols. For example, a palladium(II) catalyst in the presence of a suitable ligand and a base can effectively catalyze the oxidation of (2-benzyl-4-chlorophenyl)methanol to the corresponding aldehyde using air as the oxidant.
| Catalytic System | Catalyst | Terminal Oxidant |
| TEMPO-based | TEMPO | Sodium hypochlorite |
| Aerobic Oxidation | Pd(OAc)₂ / Ligand | Air or O₂ |
Hydrolysis of Geminal Dihalides
The hydrolysis of geminal dihalides presents a direct route to the formation of aldehydes and ketones. youtube.comwikipedia.org In this reaction, a compound bearing two halogen atoms on the same carbon is treated with water or a hydroxide (B78521) source. wikipedia.org The reaction proceeds via a nucleophilic aliphatic substitution mechanism to form an intermediate gem-halohydrin. This intermediate is unstable and readily eliminates a hydrogen halide to yield the corresponding carbonyl compound. wikipedia.org For the synthesis of an aldehyde, the geminal dihalide must be located at a primary carbon. youtube.com
The reaction mechanism can be summarized as follows:
Nucleophilic attack of a hydroxide ion on the carbon bearing the two chlorine atoms.
Displacement of one chloride ion to form a chlorohydrin intermediate.
Intramolecular elimination of the second chloride ion and a proton to form the carbon-oxygen double bond of the aldehyde.
This method is particularly useful in industrial settings where the starting geminal dihalides can be accessed through the free-radical chlorination of the corresponding toluenes.
Reduction of Carboxylic Acid Derivatives
The partial reduction of carboxylic acid derivatives, such as acyl chlorides and esters, is a widely employed strategy for the synthesis of aldehydes. nih.gov This transformation requires the use of carefully selected reducing agents to prevent over-reduction to the corresponding alcohol.
For the synthesis of this compound, one could envision the reduction of a suitable derivative of 2-benzyl-4-chlorobenzoic acid.
Reduction of Acyl Chlorides:
Acyl chlorides are highly reactive carboxylic acid derivatives that can be selectively reduced to aldehydes. A common reagent for this transformation is lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). This sterically hindered and less reactive hydride source is capable of reducing the acyl chloride to the aldehyde, which then precipitates from the reaction mixture at low temperatures, preventing further reduction. While a specific example for 2-benzyl-4-chlorobenzoyl chloride is not detailed, the reduction of the analogous 2-chlorobenzoyl chloride is a known transformation. nih.govdoubtnut.com
Reduction of Esters:
Esters can also be reduced to aldehydes using specific reducing agents, most notably diisobutylaluminum hydride (DIBAL-H). This reaction is typically carried out at low temperatures (-78 °C) to trap the tetrahedral intermediate, which upon aqueous workup, hydrolyzes to the desired aldehyde. The reduction of methyl 2-benzyl-4-chlorobenzoate with DIBAL-H would be a plausible route to this compound. The reduction of methylbenzoate to benzyl alcohol using strong reducing agents like lithium aluminum hydride is a common transformation, highlighting the need for milder, more controlled reagents like DIBAL-H for the synthesis of the aldehyde. nih.govwikipedia.org
| Starting Material | Reducing Agent | Product | Reference(s) |
| 2-Chlorobenzoyl chloride | LiAlH(Ot-Bu)₃ | 2-Chlorobenzaldehyde (B119727) | nih.govdoubtnut.com |
| Methylbenzoate | LiAlH₄ | Benzyl alcohol | nih.gov |
Multicomponent Reaction (MCR) Approaches Involving Related Aldehydes
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. Aldehydes are common components in many MCRs, and it is anticipated that this compound would be a suitable substrate for these transformations.
The Ugi four-component reaction (U-4CR) is a prominent MCR that involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. organic-chemistry.orgnih.govresearchgate.net This reaction is highly valued for its ability to generate a wide diversity of peptide-like structures in a convergent and atom-economical manner. organic-chemistry.org
The reaction is typically initiated by the condensation of the aldehyde and the amine to form an imine. Protonation of the imine by the carboxylic acid forms an iminium ion, which is then attacked by the nucleophilic isocyanide. The resulting nitrilium ion is trapped by the carboxylate anion, and a subsequent Mumm rearrangement affords the stable α-acylamino carboxamide product. organic-chemistry.org
While a specific Ugi reaction involving this compound is not explicitly documented, numerous examples exist with analogous substituted benzaldehydes, such as 4-chlorobenzaldehyde. wikipedia.org The electronic and steric properties of this compound are well within the scope of substrates that are amenable to the Ugi reaction.
A hypothetical Ugi reaction could involve:
Aldehyde: this compound
Amine: Benzylamine
Carboxylic Acid: Acetic acid
Isocyanide: Cyclohexyl isocyanide
This combination would be expected to yield a complex α-acylamino carboxamide, demonstrating the power of the Ugi reaction in rapidly building molecular complexity from a substituted aldehyde.
Passerini Reaction:
The Passerini reaction is a three-component reaction between an aldehyde (or ketone), a carboxylic acid, and an isocyanide, which yields an α-acyloxy amide. walisongo.ac.idorganic-chemistry.orgnih.gov This reaction is one of the oldest known MCRs and is particularly useful for the synthesis of ester and amide-containing molecules in a single step. walisongo.ac.id The reaction can proceed through either a concerted or an ionic mechanism, depending on the solvent polarity. walisongo.ac.id
Given the wide substrate scope of the Passerini reaction, this compound would be an expectedly suitable aldehyde component. An example of a Passerini reaction with the analogous p-chlorobenzaldehyde has been reported in the synthesis of the fungicide mandipropamid, where it is reacted with an in situ-generated isocyanide. wikipedia.org
Biginelli Reaction:
The Biginelli reaction is a well-known acid-catalyzed three-component reaction between an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335) or thiourea (B124793). youtube.comorganic-chemistry.orgclockss.org The product of this reaction is a dihydropyrimidinone (DHPM), a heterocyclic scaffold that is of significant interest in medicinal chemistry due to its diverse biological activities. organic-chemistry.orgajgreenchem.com
The reaction mechanism is believed to involve the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion. This electrophilic intermediate is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration to afford the final DHPM product. organic-chemistry.orgclockss.org The Biginelli reaction has been successfully performed with a wide variety of substituted aromatic aldehydes, including 4-chlorobenzaldehyde. ajgreenchem.commagritek.com In a study using H₄SiW₁₂O₄₀ as a catalyst, the reaction of 4-chlorobenzaldehyde, ethyl acetoacetate, and urea proceeded in high yield. ajgreenchem.com This provides strong evidence that this compound would undergo a similar transformation to produce the corresponding dihydropyrimidinone.
| Reaction | Aldehyde Component | Other Reactants | Product Type | Reference(s) |
| Ugi Reaction | 4-Chlorobenzaldehyde | 4-Chlorobenzylamine, Chloroacetic acid, Cyclohexyl isocyanide | α-Acylamino carboxamide | wikipedia.org |
| Passerini Reaction | p-Chlorobenzaldehyde | Isocyanide, Carboxylic acid | α-Acyloxy amide | wikipedia.org |
| Biginelli Reaction | 4-Chlorobenzaldehyde | Ethyl acetoacetate, Urea | Dihydropyrimidinone | ajgreenchem.commagritek.com |
Advanced Condensation Reaction Protocols
The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that involves the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, followed by dehydration to give a conjugated enone. wvu.educerritos.edu Aromatic aldehydes that lack α-hydrogens, such as this compound, are excellent electrophilic partners in crossed aldol condensations, also known as Claisen-Schmidt condensations. cerritos.edu
In a typical Claisen-Schmidt reaction, an aromatic aldehyde is reacted with a ketone, such as acetone, in the presence of a base (e.g., sodium hydroxide). scribd.comchegg.com The base deprotonates the α-carbon of the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone readily dehydrates to form a stable, conjugated α,β-unsaturated ketone.
The reaction of 4-chlorobenzaldehyde with acetone is a well-documented example of a Claisen-Schmidt condensation. In this reaction, two equivalents of 4-chlorobenzaldehyde can react with one equivalent of acetone to form 1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one (B182767) (bis(4-chlorobenzylidene)acetone). It is highly probable that this compound would undergo an analogous reaction with acetone to produce the corresponding bis-adduct.
The general steps for the base-catalyzed aldol condensation are:
Formation of the enolate from the ketone.
Nucleophilic attack of the enolate on the aldehyde carbonyl.
Protonation of the resulting alkoxide to form the β-hydroxy ketone.
Dehydration to form the α,β-unsaturated ketone.
This reaction provides a straightforward method for the elaboration of aromatic aldehydes into more complex conjugated systems.
| Aldehyde | Ketone | Base | Product | Reference(s) |
| 4-Chlorobenzaldehyde | Acetone | NaOH | 1,5-Bis(4-chlorophenyl)penta-1,4-dien-3-one | |
| Benzaldehyde (B42025) | Acetone | NaOH | Dibenzylideneacetone | cerritos.eduscribd.comchegg.com |
Aldol Condensation and its Variants
Directed Aldol Additions
Directed aldol reactions offer a powerful method for the controlled carbon-carbon bond formation between two different carbonyl compounds. In the context of synthesizing structures analogous to this compound, a directed aldol reaction could involve the reaction of a pre-formed enolate of a ketone with an appropriately substituted benzaldehyde. For instance, the reaction of 4-chlorobenzaldehyde with the enolate of a ketone can be directed to form a β-hydroxy ketone, which can then undergo further transformations.
To achieve regioselectivity and avoid self-condensation, one carbonyl compound is typically converted completely into its enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures. The second carbonyl compound is then added to react with the pre-formed enolate.
While specific examples detailing the directed aldol addition for the synthesis of this compound are not prevalent in readily available literature, the principles can be applied using analogous substrates. For example, the reaction of 4-chlorobenzaldehyde with various ketones has been studied.
Interactive Data Table: Directed Aldol Reactions of Substituted Benzaldehydes
| Aldehyde | Ketone | Base | Product | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | Acetone | Fe3O4@Fe(OH)3 | 4-(4-chlorophenyl)-4-hydroxybutan-2-one | 92 | nih.gov |
| 4-Nitrobenzaldehyde | Acetone | l-prolinamide (B555322) | 4-hydroxy-4-(4-nitrophenyl)butan-2-one | 80 | nih.gov |
| Benzaldehyde | Cyclohexanone | (S)-Proline | 2-(hydroxy(phenyl)methyl)cyclohexan-1-one | 99 | semanticscholar.org |
Enantioselective Aldol Catalysis
The development of enantioselective aldol catalysis has enabled the synthesis of chiral β-hydroxy carbonyl compounds with high stereocontrol. Organocatalysis, particularly using proline and its derivatives, has emerged as a powerful tool for these transformations. semanticscholar.org These catalysts operate by forming a nucleophilic enamine intermediate with a ketone, which then reacts with an aldehyde electrophile.
In the context of analogous structures, the enantioselective aldol reaction of 4-chlorobenzaldehyde with various ketones has been demonstrated. For example, l-prolinamide derivatives have been shown to catalyze the reaction between 4-chlorobenzaldehyde and 2-butanone, yielding the corresponding aldol adduct with high enantioselectivity. nih.gov
Interactive Data Table: Enantioselective Aldol Reactions Catalyzed by Proline Derivatives
| Aldehyde Donor | Ketone Acceptor | Catalyst | Enantiomeric Excess (ee %) | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | 2-Butanone | l-prolinamide derivative | 92 | - | nih.gov |
| 4-Nitrobenzaldehyde | Acetone | l-prolinamide | 30 | 80 | nih.gov |
| Isobutyraldehyde | Acetone | L-proline | 96 | 97 | semanticscholar.org |
Knoevenagel Condensation for α,β-Unsaturated Systems
The Knoevenagel condensation is a versatile method for forming carbon-carbon double bonds through the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, typically in the presence of a basic catalyst. This reaction is instrumental in the synthesis of α,β-unsaturated systems which can be precursors to or derivatives of the target aldehyde. While a direct Knoevenagel condensation on this compound would modify the aldehyde group, this reaction is highly relevant for analogous structures and for creating precursors that could be later converted to the desired aldehyde.
For instance, 4-chlorobenzaldehyde readily undergoes Knoevenagel condensation with active methylene compounds like malononitrile. acs.org Greener synthetic approaches have been developed, utilizing solvent-free conditions and environmentally benign catalysts. tue.nl
Interactive Data Table: Knoevenagel Condensation of Substituted Benzaldehydes
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | Malononitrile | Hybrid nanocomposite | Ethanol | 98 | acs.org |
| Various Benzaldehydes | Malonic Acid | Ammonium (B1175870) bicarbonate | Solvent-free | Good to Excellent | tue.nl |
| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Ethanol | - | wikipedia.org |
Schiff Base and Hydrazone Formation for Intermediate Synthesis
Schiff bases (imines) and hydrazones are formed by the condensation reaction of an aldehyde or ketone with a primary amine or hydrazine (B178648), respectively. These reactions are often reversible and can be used to protect the aldehyde functionality or to create intermediates for further synthetic transformations. The formation of a Schiff base from this compound would involve its reaction with a primary amine.
Interactive Data Table: Synthesis of Schiff Bases from Substituted Benzaldehydes
| Aldehyde | Amine/Hydrazine | Solvent | Product | Yield (%) | Reference |
| 2-Chlorobenzaldehyde | 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamine | Ethanol | N,N′-(3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diyl)bis(1-(2-chlorophenyl)methanimine) | - | dntb.gov.ua |
| 4-Nitrobenzaldehydes | (1R,2R)-(-)-1,2-diaminocyclohexane | Ethanol | Chiral Nitrobenzaldehyde-Schiff Base Ligands | 74-94 | nih.gov |
| Salicylaldehyde | 2,4-dinitrophenylhydrazine | Methanol | Salicylaldehyde-2,4-dinitrophenylhydrazone | - | pnas.org |
Catalytic Methodologies for Synthesis
Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency, selectivity, and sustainability. The synthesis of this compound and its analogs can benefit significantly from both transition metal-catalyzed and organocatalytic approaches.
Transition Metal-Catalyzed Processes
Transition metal catalysis offers powerful tools for the formation of carbon-carbon bonds, including the introduction of a benzyl group onto an aromatic ring. Palladium- and rhodium-based catalysts are particularly prominent in this area.
A key strategy for the synthesis of ortho-benzylated benzaldehydes involves the directed C-H activation of a benzaldehyde derivative. For instance, palladium-catalyzed ortho-C–H hydroxylation of benzaldehydes has been achieved using a transient directing group. acs.org A similar strategy could be envisioned for ortho-benzylation. Indeed, palladium-catalyzed ortho-benzylation of N-aryl amides has been reported, providing a route to precursors of the target molecule. rsc.org
Rhodium-catalyzed reactions have also been explored for the functionalization of ortho-substituted benzaldehydes. For example, the enantioselective hydroacylation of ortho-allylbenzaldehydes, a structurally related system, has been achieved with high efficiency and enantioselectivity using a rhodium catalyst. researchgate.net
Interactive Data Table: Transition Metal-Catalyzed Synthesis of Ortho-Functionalized Arenas
| Substrate | Reagent | Catalyst System | Product | Yield (%) | Reference |
| Benzaldehydes | p-TsOH | Pd(OAc)2 / 4-chloroanthranilic acid | ortho-Hydroxylated benzaldehydes | up to 58 | acs.org |
| N-Aryl Amides | Benzyl Chloride | Pd(OAc)2 / PCy3 | ortho-Benzylated N-aryl amides | - | rsc.org |
| ortho-Allylbenzaldehydes | - | [Rh(COD)Cl]2 / (R)-DTBM-SEGPHOS | 3,4-dihydronaphthalen-1(2H)-ones | 49-91 | researchgate.net |
Organocatalytic Activation Strategies
Organocatalysis provides a metal-free alternative for asymmetric synthesis. Chiral secondary amines, such as proline and its derivatives, can activate aldehydes and ketones through the formation of enamine or iminium ion intermediates.
A significant advancement in this area is the enantioselective α-benzylation of aldehydes. nih.gov This has been achieved through the synergistic combination of a chiral imidazolidinone organocatalyst and a photoredox catalyst. acs.org This method allows for the direct introduction of a benzyl group at the α-position of an aldehyde with high enantioselectivity. While this applies to the α-position of aliphatic aldehydes, conceptually similar strategies could be explored for the ortho-benzylation of benzaldehydes through different activation modes. For instance, the direct organocatalytic enantioselective benzylation of α,β-unsaturated aldehydes with toluenes has been reported, proceeding through an iminium ion intermediate. dntb.gov.ua
Interactive Data Table: Organocatalytic Benzylation of Aldehydes
| Aldehyde Substrate | Benzylating Agent | Catalyst System | Enantiomeric Excess (ee %) | Yield (%) | Reference |
| Various Aldehydes | Electron-deficient aryl and heteroaryl substrates | Chiral imidazolidinone / Iridium photoredox catalyst | Good to Excellent | Good to Excellent | nih.gov |
| α,β-Unsaturated Aldehydes | Toluenes | tert-Butyldimethylsilyl-protected diphenylprolinol | up to >99 | Excellent | dntb.gov.ua |
Photochemical and Electrochemical Synthesis Approaches
Alternative strategies for the synthesis of aromatic aldehydes, including structures analogous to this compound, leverage photochemical and electrochemical methods to promote greener and more efficient chemical transformations. These approaches often operate under mild conditions and can offer high selectivity, minimizing the need for harsh reagents and reducing waste.
Photochemical Synthesis
Photochemical synthesis utilizes light energy to initiate and drive chemical reactions. In the context of aldehyde synthesis, this often involves the photocatalytic oxidation of corresponding alcohols or other suitable precursors. researchgate.netnih.gov These methods are attractive due to their potential for using solar energy, thereby reducing reliance on conventional energy sources. nih.gov
Research in this area has explored various photocatalytic systems. For instance, semiconductor materials are widely used due to their ability to generate electron-hole pairs upon light irradiation, which can then participate in redox reactions. researchgate.net A study demonstrated the use of a magnetic WO3ZnO/Fe3O4 nanocomposite as a photocatalyst for the aerobic oxidation of various aromatic alcohols to their corresponding aldehydes in excellent yields. nih.gov This process operates at room temperature using atmospheric air as the oxidant, highlighting its environmental advantages. nih.gov Another approach utilized a Co(II)/C3N4 combined catalyst for the solar-driven production of aromatic aldehydes from mandelic acid derivatives in aqueous media, achieving high conversion rates. nih.gov
The mechanism in these photocatalytic reactions generally involves the excitation of the photocatalyst by light, leading to the formation of reactive oxygen species that selectively oxidize the starting material to the desired aldehyde. nih.gov A distinct mechanistic approach involves a synergistic triple catalysis system combining enamine, photoredox, and cobalt catalysis to assemble aromatic aldehydes from saturated precursors through a desaturative process. rwth-aachen.de This method provides an alternative to traditional electrophilic aromatic substitution for accessing highly substituted derivatives. rwth-aachen.de Aldehydes themselves can also act as photoinitiators for certain chemical transformations. beilstein-journals.org
Interactive Data Table: Examples of Photochemical Aldehyde Synthesis
| Precursor | Method/Catalyst | Product | Yield/Conversion |
|---|---|---|---|
| Substituted Mandelic Acids | Co-L/C3N4 composite, UV light, O2 | Aromatic Aldehydes | >90% conversion nih.gov |
| Aromatic Alcohols | WO3ZnO/Fe3O4, Light, Air | Aromatic Aldehydes | Good to excellent yields nih.gov |
| Saturated Cyclohexanecarbaldehydes | Ir-photocatalyst, Co-catalyst, Morpholine | Substituted Benzaldehydes | High yields rwth-aachen.de |
| Aryl Alcohols | CdSe/CdS core/shell quantum dots, Visible light | Aryl Aldehydes (Reduction to alcohols) | N/A (Focus on reduction) acs.org |
Electrochemical Synthesis
Electrochemical synthesis, or electrosynthesis, employs electrical current to drive non-spontaneous chemical reactions. This technique offers precise control over reaction conditions by tuning parameters like electrode potential and current density, which can lead to high selectivity and efficiency. nih.govrsc.org For aldehyde synthesis, this typically involves the anodic oxidation of precursor molecules such as substituted toluenes or benzyl alcohols. gre.ac.ukazom.com
Both direct and indirect electrosynthesis methods have been developed. In direct electrosynthesis, the substrate is oxidized or reduced directly at the electrode surface. gre.ac.uk Indirect, or mediated, electrosynthesis involves a redox mediator that transfers charge between the electrode and the substrate. gre.ac.ukacs.org For example, the use of TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxyl) as a mediator for the oxidation of alcohols to aldehydes is a well-established method. rsc.orggre.ac.uk
Recent advancements have focused on improving the practicality and sustainability of these processes. A tandem electrochemical-chemical catalysis strategy has been reported to achieve industrially relevant current densities for benzaldehyde synthesis with high faradaic efficiencies. rsc.org Another innovative approach utilizes a "sandwich-type" organic-solid-water (OSW) three-phase reaction system. azom.comnih.gov This system, using porous anodes with unique wetting properties, allows for the efficient electrooxidation of high-concentration benzyl alcohol to produce high-purity benzaldehyde directly, preventing overoxidation and simplifying product separation. azom.comnih.gov Research has also investigated the electrocatalytic C-C coupling of conjugated aromatic aldehydes on copper cathodes, demonstrating the importance of the substrate's structure and its interaction with the electrode surface. nih.gov
Interactive Data Table: Examples of Electrochemical Aldehyde Synthesis
| Precursor | Method/Catalyst System | Product | Yield/Faradaic Efficiency (FE) |
|---|---|---|---|
| Toluene (B28343) Compounds | Non-discrete electrolytic tank, constant current | Benzaldehyde Derivatives | 58-68% yield google.com |
| Benzyl Alcohol | Tandem electrochemical–chemical catalysis (TEMPO mediator) | Benzaldehyde | 64.7–81.8% FE rsc.org |
| Benzyl Alcohol | Organic-solid-water (OSW) system, porous anodes | High-purity Benzaldehyde | 97% FE azom.comnih.gov |
| Benzaldehyde | Membrane flow cell, lead cathode | Hydrobenzoin / Benzyl Alcohol | Ratio controlled by cathode potential nih.gov |
| Aromatic Aldehydes | Carbon rod anode, platinum plate cathode | 4-(hydroxy(phenyl)methyl)benzaldehydes | N/A (Self-coupling reaction) researchgate.net |
Reactivity Profile and Mechanistic Aspects of 2 Benzyl 4 Chlorobenzaldehyde
Carbonyl Group Reactivity
The aldehyde functional group in 2-Benzyl-4-chlorobenzaldehyde is a primary site of chemical reactivity, undergoing a variety of transformations characteristic of aromatic aldehydes.
Nucleophilic Addition Reactions
The carbonyl carbon in this compound is electrophilic and is susceptible to attack by nucleophiles. In a typical nucleophilic addition reaction, the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com This intermediate is then typically protonated to yield an alcohol. youtube.com
The rate and equilibrium of nucleophilic addition to this compound are influenced by both steric and electronic factors. The presence of the benzyl (B1604629) group at the ortho position introduces significant steric hindrance, which can impede the approach of the nucleophile to the carbonyl carbon. libretexts.orgchemistrytalk.orglibretexts.org This steric bulk is likely to decrease the rate of nucleophilic addition compared to less substituted benzaldehydes. libretexts.org
Common nucleophilic addition reactions include the formation of cyanohydrins with cyanide ions, acetals with alcohols, and addition of Grignard reagents to form secondary alcohols. The general mechanism for nucleophilic addition is as follows:
Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon.
Intermediate Formation: The pi bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. youtube.com
Protonation: The alkoxide intermediate is protonated by a protic solvent or an acid to give the final alcohol product. youtube.com
Disproportionation Reactions (e.g., Cannizzaro Reaction Principles)
Since this compound lacks α-hydrogens, it can undergo the Cannizzaro reaction in the presence of a strong base. chemistrysteps.com This reaction involves the disproportionation of two aldehyde molecules, where one is oxidized to a carboxylic acid and the other is reduced to a primary alcohol. wikipedia.org
The mechanism of the Cannizzaro reaction proceeds through the following steps: pharmaguideline.comallen.in
Hydroxide (B78521) Attack: A hydroxide ion attacks the carbonyl carbon of one molecule of this compound to form a tetrahedral intermediate. wikipedia.org
Hydride Transfer: This tetrahedral intermediate then transfers a hydride ion to the carbonyl carbon of a second molecule of the aldehyde. allen.in This is the rate-determining step.
Product Formation: The hydride transfer results in the formation of a carboxylate ion and an alkoxide ion. The alkoxide ion is then protonated by the solvent (usually water) to yield the corresponding alcohol, (2-benzyl-4-chlorophenyl)methanol. The carboxylate ion, upon acidification, gives 2-benzyl-4-chlorobenzoic acid. pharmaguideline.com
The reaction can be represented as:
2 C₁₄H₁₁ClO + OH⁻ → C₁₄H₁₀ClO₂⁻ + C₁₄H₁₃ClO
The presence of the electron-withdrawing chlorine atom can influence the rate of the Cannizzaro reaction.
Oxidative Transformations
The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 2-benzyl-4-chlorobenzoic acid. Various oxidizing agents can be employed for this transformation. Common laboratory reagents for the oxidation of aldehydes to carboxylic acids include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄). libretexts.org Milder oxidizing agents can also be used, and selective oxidation is possible under controlled conditions.
For instance, the oxidation of substituted benzaldehydes to benzoic acids can be achieved using reagents like potassium persulfate. organic-chemistry.org The general transformation is:
C₁₄H₁₁ClO + [O] → C₁₄H₁₁ClO₂
The reaction conditions, such as temperature and the choice of oxidizing agent, are crucial to prevent side reactions, such as oxidation of the benzyl group.
Reductive Transformations
The carbonyl group of this compound can be reduced to a primary alcohol, (2-benzyl-4-chlorophenyl)methanol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com
Sodium borohydride is a milder reducing agent and is often preferred for its selectivity for aldehydes and ketones. The reduction involves the transfer of a hydride ion from the borohydride to the carbonyl carbon. Subsequent workup with water or a dilute acid protonates the resulting alkoxide to give the alcohol.
The general reaction is:
4 C₁₄H₁₁ClO + NaBH₄ + 4 H₂O → 4 C₁₄H₁₃ClO + NaB(OH)₄
Aromatic Ring Functionalization
The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups.
Electrophilic Aromatic Substitution Patterns
The position of electrophilic attack on the aromatic ring is directed by the existing substituents: the benzyl group at position 2, the chloro group at position 4, and the formyl group (aldehyde) at position 1.
Formyl Group (-CHO): The aldehyde group is a deactivating group and a meta-director due to its electron-withdrawing resonance and inductive effects. libretexts.org
Chloro Group (-Cl): The chlorine atom is a deactivating group due to its electron-withdrawing inductive effect, but it is an ortho, para-director because of its electron-donating resonance effect. libretexts.orguci.edu
Benzyl Group (-CH₂Ph): The benzyl group is a weakly activating group and an ortho, para-director. uci.edu
The directing effects of these substituents will influence the position of the incoming electrophile. The positions ortho and para to the activating benzyl group are positions 3 and 6. The position meta to the deactivating formyl group is position 3 and 5. The positions ortho and para to the deactivating but ortho, para-directing chloro group are positions 3, 5 and 1 (occupied).
Considering the combined effects:
Position 3 is ortho to the benzyl group and meta to the formyl group, making it a likely site for substitution.
Position 5 is meta to the formyl group and ortho to the chloro group.
Position 6 is para to the benzyl group.
Nucleophilic Aromatic Substitution on the Chlorinated Ring
The presence of a chlorine atom on the aromatic ring makes this compound a potential substrate for nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile displaces a leaving group (in this case, the chloride ion) on the aromatic ring. wikipedia.org The viability of SNAr reactions is highly dependent on the electronic properties of the ring. Aromatic rings, being electron-rich, are generally poor substrates for nucleophilic attack unless activated by potent electron-withdrawing groups. masterorganicchemistry.com
In this compound, the aldehyde group (-CHO) serves as a strong electron-withdrawing group. Its position para to the chlorine atom is critical, as it provides resonance stabilization for the negatively charged intermediate formed during the reaction. youtube.comlibretexts.org This reaction typically proceeds via an addition-elimination mechanism. dalalinstitute.com
The mechanism involves two main steps:
Addition of the Nucleophile: A strong nucleophile attacks the carbon atom bearing the chlorine (the ipso-carbon). This initial attack is generally the slow, rate-determining step as it disrupts the aromaticity of the ring. The electrons from the pi system are pushed onto the ring, forming a resonance-stabilized carbanion known as a Meisenheimer complex. youtube.comlibretexts.org The negative charge is delocalized across the ring and, crucially, onto the oxygen atom of the para-aldehyde group, which provides significant stabilization.
Elimination of the Leaving Group: The aromaticity is restored in a fast step where the chloride ion is expelled as the leaving group.
The benzyl group, located ortho to the aldehyde, has a minor electronic influence on this process compared to the powerful activating effect of the aldehyde group. A variety of strong nucleophiles can be employed in this reaction.
| Nucleophile (Nu⁻) | Reagent Example | Expected Product |
|---|---|---|
| Hydroxide | Sodium Hydroxide (NaOH) | 2-Benzyl-4-hydroxybenzaldehyde |
| Alkoxide | Sodium Methoxide (NaOCH₃) | 2-Benzyl-4-methoxybenzaldehyde |
| Amide | Sodium Amide (NaNH₂) | 4-Amino-2-benzylbenzaldehyde |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 2-Benzyl-4-(phenylthio)benzaldehyde |
Benzylic Position Reactivity
The methylene (B1212753) (-CH₂) group of the benzyl substituent is known as the benzylic position. This position exhibits enhanced reactivity because any radical or ionic intermediates formed at this carbon can be stabilized by resonance with the adjacent benzene ring. This allows for selective reactions at the benzylic carbon under conditions that would not affect other alkyl C-H bonds.
Two primary types of reactions are characteristic of the benzylic position:
Free-Radical Halogenation: The benzylic hydrogens can be selectively replaced by halogens (typically bromine or chlorine) through a free-radical chain reaction. N-Bromosuccinimide (NBS) in the presence of a radical initiator (like light or peroxide) is a common reagent for benzylic bromination. The reaction proceeds via a resonance-stabilized benzylic radical, making the process highly selective for this position.
Oxidation: Strong oxidizing agents, such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇), can oxidize the benzylic carbon. Provided there is at least one hydrogen atom at the benzylic position, it will be oxidized all the way to a carboxylic acid. In the case of this compound, this reaction would yield 2-(4-chlorobenzoyl)benzoic acid.
| Reaction Type | Reagents | Expected Product |
|---|---|---|
| Free-Radical Bromination | N-Bromosuccinimide (NBS), Light/Peroxide | 2-(Bromophenylmethyl)-4-chlorobenzaldehyde |
| Oxidation | Potassium Permanganate (KMnO₄), Heat | 2-(4-Chlorobenzoyl)benzoic acid |
Stereochemical Aspects of Reactions Involving the Compound
This compound is an achiral molecule as it does not possess any chiral centers and has a plane of symmetry. However, stereochemistry becomes a consideration in reactions that generate a new stereocenter.
Reactions at two primary sites in the molecule could lead to the formation of chiral products:
The Aldehyde Carbonyl: The carbonyl carbon is sp² hybridized and planar. Nucleophilic addition to the aldehyde (e.g., with a Grignard reagent or a cyanide ion) will create a new tetrahedral carbon. If the incoming nucleophile is not identical to the other groups on that carbon (hydrogen, the substituted aromatic ring), this new carbon becomes a chiral center. The reaction would typically produce a racemic mixture (an equal mix of both enantiomers) unless a chiral reagent or catalyst is used to direct the reaction stereoselectively.
The Benzylic Carbon: The benzylic carbon is sp³ hybridized but prochiral. Substitution of one of its two hydrogen atoms with a different group (as seen in free-radical halogenation) will create a chiral center. Similar to the aldehyde addition, this would generally result in a racemic mixture of products in the absence of any chiral influence.
Investigation of Reaction Mechanisms and Intermediates
Understanding the precise pathway a reaction follows requires detailed mechanistic investigation. This involves identifying the slowest step of the reaction, characterizing any unstable intermediates, and analyzing the role of catalysts.
Elucidation of Rate-Determining Steps
For the key reactions of this compound, the likely rate-determining steps can be predicted based on established mechanisms.
| Reaction Type | Predicted Rate-Determining Step | Justification |
|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Initial nucleophilic attack on the aromatic ring | This step involves the disruption of aromaticity, which has a high activation energy barrier. The rate law is typically second order: Rate = k[Aryl Halide][Nucleophile]. dalalinstitute.com |
| Benzylic Radical Halogenation | Abstraction of a benzylic hydrogen by a halogen radical | This step forms the resonance-stabilized benzylic radical intermediate. The stability of this radical lowers the activation energy compared to abstraction at other positions. |
Identification and Characterization of Transient Species
Transient species are short-lived, high-energy intermediates that are formed during a reaction. Their direct observation is challenging but can sometimes be achieved using specialized spectroscopic techniques (e.g., flash photolysis, low-temperature NMR, or Electron Paramagnetic Resonance for radical species) or inferred through trapping experiments.
| Reaction Type | Transient Species | Characterization Methods |
|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer Complex (a resonance-stabilized carbanion) | Low-temperature NMR and UV-Vis spectroscopy can sometimes be used to directly observe these stable anions. youtube.com |
| Benzylic Radical Halogenation | Benzylic Radical (resonance-stabilized) | Electron Paramagnetic Resonance (EPR) spectroscopy is the primary method for detecting and characterizing radical species. |
Catalytic Cycle Analysis
While the previously discussed reactions are often stoichiometric, the C-Cl bond in this compound could also participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). These reactions proceed via a catalytic cycle, where the catalyst is regenerated after each turn of the cycle.
A hypothetical catalytic cycle for a Suzuki coupling of this compound with an organoboron reagent (R-B(OR)₂) using a Palladium(0) catalyst would involve three key steps:
Oxidative Addition: The low-valent Pd(0) catalyst inserts into the carbon-chlorine bond of the aromatic ring. This is often the rate-determining step. The palladium is oxidized from Pd(0) to Pd(II), forming a new organopalladium complex.
Transmetalation: A base activates the organoboron reagent, which then transfers its organic group (R) to the palladium center, displacing the chloride ion.
Reductive Elimination: The two organic groups (the original aromatic ring and the newly transferred R group) on the Pd(II) center couple and are eliminated from the metal, forming the final product. This step regenerates the active Pd(0) catalyst, allowing it to enter a new cycle.
Applications of 2 Benzyl 4 Chlorobenzaldehyde As a Synthetic Building Block
Precursor in Complex Molecule Synthesis
The reactivity of the aldehyde functional group, combined with the structural features of the benzyl (B1604629) and chloro substituents, makes 2-Benzyl-4-chlorobenzaldehyde an important precursor for the assembly of intricate molecular architectures, including polyheterocyclic compounds and complex ring systems.
Polyheterocyclic compounds, which contain multiple interconnected heterocyclic rings, are significant targets in medicinal chemistry due to their diverse biological activities. This compound is a key starting material for derivatives that can undergo cyclization reactions to form these complex structures. One common strategy involves the initial conversion of the aldehyde into a chalcone (B49325), which then serves as a versatile intermediate. echemcom.com
These chalcone derivatives, bearing the 2-benzyl-4-chlorophenyl moiety, can react with various reagents to form five- and six-membered heterocyclic rings. For example, reaction with hydrazine (B178648) hydrate (B1144303) can yield pyrazole (B372694) derivatives, while reaction with hydroxylamine (B1172632) hydrochloride can produce isoxazoles. echemcom.com Furthermore, condensation with urea (B33335) or thiourea (B124793) leads to the formation of oxazine (B8389632) and thiazine (B8601807) rings, respectively. echemcom.com This modular approach allows for the systematic assembly of diverse polyheterocyclic systems built upon the initial aldehyde framework.
A powerful strategy for constructing fused polyheterocyclic systems is through intramolecular cycloadditions. For instance, aldehyde N-tosylhydrazones can be converted in situ to diazo intermediates, which can then undergo intramolecular [3+2] cycloaddition with a tethered alkyne. This methodology has been used to create complex fused indazole systems, demonstrating a pathway for aldehydes to be transformed into elaborate polyheterocyclic structures. preprints.orgsciprofiles.com Multi-component reactions (MCRs) also offer an efficient route to complex heterocycles from simple precursors like aldehydes in a single step. organic-chemistry.orgtcichemicals.com
The construction of fused and bridged ring systems represents a significant challenge in synthetic organic chemistry. These strained, three-dimensional structures are core motifs in many biologically active natural products. While direct examples involving this compound are not extensively documented, its role as a precursor to reactive intermediates places it as a potential starting point for such syntheses.
Derivatives of this compound can be elaborated into substrates suitable for powerful ring-forming reactions. A key strategy for forming bridged bicyclic systems is the intramolecular Diels-Alder (IMDA) reaction. nih.gov A derivative of the aldehyde, functionalized to contain both a diene and a dienophile, could undergo a type 2 IMDA reaction to construct bicyclo[5.3.1]undecane and bicyclo[4.3.1]decane ring systems. nih.gov
Furthermore, advanced dearomative rearrangement strategies have been developed to access bridged polycycloalkanones. nih.gov These reactions may proceed through a sequence involving cycloaddition and rearrangement, transforming relatively simple aromatic precursors into complex polycyclic frameworks. nih.gov For example, a catalyst-free dearomative morressier.commorressier.com-rearrangement of an o-nitrophenyl alkyne can lead to the divergent synthesis of both benzazepines and bridged polycycloalkanones. nih.gov Such strategies highlight the potential for appropriately functionalized derivatives of this compound to be employed in the synthesis of complex fused and bridged architectures.
Scaffold for the Synthesis of Chalcone Derivatives
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of open-chain flavonoids that serve as crucial intermediates in the biosynthesis of other flavonoids and are known for a wide range of pharmacological activities. pharmascholars.com this compound is an ideal scaffold for synthesizing a variety of substituted chalcones.
The primary method for synthesizing chalcones from this compound is the Claisen-Schmidt condensation, a base-catalyzed crossed aldol (B89426) condensation. nih.gov In this reaction, the aldehyde reacts with a substituted acetophenone (B1666503) in the presence of a base, typically an aqueous alcoholic solution of potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH). pharmascholars.com
The mechanism involves the deprotonation of the α-carbon of the acetophenone by the base to form an enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable α,β-unsaturated ketone, which is the chalcone. The presence of the 2-benzyl and 4-chloro substituents on one of the aromatic rings allows for the creation of a library of specifically substituted chalcones with potential for diverse applications.
Table 1: Representative Chalcone Synthesis via Claisen-Schmidt Condensation
| Aldehyde | Ketone | Base | Product |
| This compound | Acetophenone | NaOH / EtOH | 1-phenyl-3-(2-benzyl-4-chlorophenyl)prop-2-en-1-one |
| This compound | 4'-Methoxyacetophenone | KOH / MeOH | 1-(4-methoxyphenyl)-3-(2-benzyl-4-chlorophenyl)prop-2-en-1-one |
| This compound | 4'-Methylacetophenone | NaOH / EtOH | 1-(4-methylphenyl)-3-(2-benzyl-4-chlorophenyl)prop-2-en-1-one |
In line with the principles of green chemistry, several methodological enhancements to the classical Claisen-Schmidt condensation have been developed. These methods aim to reduce solvent waste, shorten reaction times, and simplify purification procedures.
One significant advancement is the use of solvent-free reaction conditions. This technique often involves grinding the solid reactants (the aldehyde, ketone, and a solid base like NaOH) together in a mortar and pestle. This method can lead to quantitative yields of chalcones, minimizes waste, and often results in a product that is pure enough without extensive recrystallization.
Another area of enhancement is the exploration of different catalytic systems. While traditional methods rely on strong bases like NaOH and KOH, research has explored the use of solid-supported catalysts. These heterogeneous catalysts are attractive because they can be easily separated from the reaction mixture by filtration and potentially reused, simplifying the work-up process and reducing waste.
Contributions to Material Science Precursors
The unique chemical structure of this compound also positions it as a valuable precursor for materials science applications, particularly in the synthesis of polymers and advanced materials with tailored properties.
Monomer or Intermediate in Polymer Synthesis
The aldehyde functionality of this compound allows it to be used as a monomer or an intermediate in the synthesis of various polymers. For instance, it can participate in polycondensation reactions. A relevant example is the synthesis of poly(arylidene)s, where aldehydes are reacted with compounds containing activated methylene (B1212753) groups. Polymers containing the benzyl and chloro substituents derived from this monomer could exhibit specific thermal stability, solubility, and mechanical properties. Furthermore, its derivatives could be incorporated into block copolymers using controlled polymerization techniques like RAFT-mediated dispersion polymerization-induced self-assembly (PISA). rsc.org
Building Block for Advanced Materials with Specific Optical Properties
The heterocyclic structures synthesized from this compound, such as the previously mentioned pyrrolo[3,4-b]pyridin-5-one derivatives, often possess extended π-conjugated systems. mdpi.com Such conjugation is a key feature for materials with interesting optical properties, including fluorescence and non-linear optical activity. mdpi.comresearchgate.net By incorporating this compound into these polyheterocyclic systems, it is possible to create advanced materials for applications in optics and electronics. The specific substituents (benzyl and chloro groups) can further modulate the electronic properties and, consequently, the absorption and emission spectra of the resulting materials. mdpi.com
Advanced Methodological Principles in the Chemistry of 2 Benzyl 4 Chlorobenzaldehyde
Green Chemistry Implementation
Green chemistry is a framework that encourages the design of products and processes to reduce or eliminate the use and generation of hazardous substances. mdpi.cominstituteofsustainabilitystudies.com Its application in pharmaceutical and fine chemical synthesis is driven by both environmental regulations and the pursuit of more efficient and cost-effective manufacturing. nih.govjddhs.com For a molecule like 2-Benzyl-4-chlorobenzaldehyde, which serves as a key intermediate, incorporating green chemistry principles is crucial for sustainable production.
A primary tenet of green chemistry involves minimizing or eliminating the use of traditional organic solvents, which are often volatile, toxic, and contribute significantly to industrial waste. instituteofsustainabilitystudies.comjddhs.com Solvent-free, or solid-state, reactions offer a compelling alternative by conducting reactions with neat reactants or on solid supports. This approach can lead to higher efficiency, shorter reaction times, and simpler work-up procedures.
In syntheses analogous to that of diarylmethanes, solid acid catalysts like silica (B1680970) sulfuric acid have been successfully employed for the alkylation of arenes with aromatic aldehydes under solvent-free conditions. academie-sciences.fr This methodology avoids the use of corrosive liquid acids and toxic organic solvents, which are often problematic in large-scale operations. academie-sciences.fr The development of such solvent-free protocols is a key area of research for the environmentally benign synthesis of this compound and its derivatives.
Table 1: Comparison of Solvent-Based vs. Solvent-Free Synthesis
| Feature | Conventional Solvent-Based Synthesis | Solvent-Free Synthesis |
| Environmental Impact | High (VOC emissions, hazardous waste) | Low (minimal waste) |
| Process Efficiency | Often requires complex purification steps | Simplified work-up and product isolation |
| Reaction Conditions | Can require high temperatures and long times | Often faster due to high reactant concentration |
| Safety | Risks associated with flammable/toxic solvents | Reduced hazards |
"On-water" synthesis is a fascinating and green methodology where reactions between water-insoluble reactants are remarkably accelerated in an aqueous suspension. Water, in this context, is not merely a benign solvent but an active medium that promotes reactivity at the organic-water interface. This technique has been shown to be highly efficient for various organic transformations, including those involving aldehydes. For instance, the one-pot reaction of aldehydes with 2-aminothiophenol (B119425) to form 2-substituted benzothiazoles proceeds in high yields when conducted in water at elevated temperatures. researchgate.net The application of "on-water" conditions to the synthesis of this compound, particularly in steps involving condensation or coupling reactions, represents a promising avenue for greener process development.
Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the final desired product. primescholars.comjocpr.com Synthetic routes with high atom economy are inherently less wasteful, as fewer atoms from the starting materials are converted into byproducts. instituteofsustainabilitystudies.comprimescholars.com
Addition and rearrangement reactions are considered highly atom-economical, often achieving 100% economy in theory. jocpr.com In contrast, substitution and elimination reactions tend to have lower atom economies due to the formation of stoichiometric byproducts. primescholars.com For the synthesis of diarylmethanes like this compound, Friedel-Crafts type reactions, where a benzyl (B1604629) group is directly added to an aromatic ring, can be designed to be highly atom-economical, especially when employing catalytic rather than stoichiometric amounts of a Lewis acid. This contrasts with multi-step classical methods that may generate significant inorganic salt waste. rsc.orgorganic-chemistry.org
Table 2: Atom Economy in Different Reaction Types
| Reaction Type | General Transformation | Atom Economy | Relevance to Synthesis |
| Addition | A + B → C | High (often 100%) | Ideal for constructing the diarylmethane skeleton. |
| Substitution | A-B + C → A-C + B | Moderate to Low | Common in functional group interconversions. |
| Elimination | A-B → A + B | Low | Less desirable as it generates byproducts. |
| Rearrangement | A → B | High (100%) | Can be used to form more stable isomers. |
Minimizing hazardous waste is a critical goal of green chemistry that encompasses several strategies, including the use of safer chemicals, recyclable catalysts, and process optimization to prevent byproduct formation. nh.gov Traditional synthesis routes for benzaldehyde (B42025) derivatives often involve chlorination of toluene (B28343) followed by hydrolysis, a process that can generate chlorinated byproducts and acidic wastewater. guidechem.comprepchem.comorgsyn.org
Enhanced Reaction Techniques
Beyond the foundational principles of green chemistry, modern organic synthesis employs enhanced reaction techniques to improve efficiency, reduce energy consumption, and shorten reaction times. These technologies offer novel ways to activate molecules and drive reactions toward completion more effectively than conventional methods.
Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation to heat reaction mixtures directly and efficiently. rasayanjournal.co.in This technique can dramatically reduce reaction times from hours to minutes, increase product yields, and enhance selectivity by minimizing the formation of side products. mdpi.comnih.gov The rapid and uniform heating provided by microwaves often allows reactions to be performed at higher temperatures than with conventional heating, leading to significant rate enhancements. mdpi.com
The application of microwave irradiation has been particularly successful in solvent-free reactions and reactions on solid supports. researchgate.net For example, the Knoevenagel condensation of benzaldehydes with active methylene (B1212753) compounds can be achieved in high yields within minutes under solvent-free conditions using a solid catalyst and microwave irradiation. mdpi.com This synergy between microwave heating and green chemistry principles provides a powerful tool for the rapid and efficient synthesis of derivatives from this compound, offering a clear advantage over classical thermal methods. nih.govresearchgate.net
Table 3: Comparison of Microwave-Assisted vs. Conventional Heating
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Heating Mechanism | Conduction and convection (slow, inefficient) | Direct dielectric heating (rapid, uniform) |
| Reaction Time | Hours to days | Seconds to minutes |
| Product Yield | Variable, often lower | Often higher |
| Side Reactions | More prevalent due to prolonged heating | Minimized due to short reaction times |
| Energy Efficiency | Low | High |
Flow Chemistry and Continuous-Flow Reactors
Flow chemistry has emerged as a powerful paradigm for the synthesis of fine chemicals and active pharmaceutical ingredients, offering substantial benefits over conventional batch methods. thieme-connect.dejst.org.in In a continuous-flow system, reagents are pumped through a network of tubes or microreactors where the reaction occurs. This approach provides inherently superior control over reaction parameters such as temperature, pressure, and residence time. The small dimensions and high surface-area-to-volume ratios in these reactors facilitate highly efficient heat and mass transfer, which is crucial for managing highly exothermic reactions and improving process safety. thieme-connect.dejst.org.in
The application of continuous-flow technology has been demonstrated in the synthesis of benzaldehydes and their derivatives. For instance, a continuous-flow method for preparing benzaldehyde via the hydrolysis of benzyl dichloride in a microchannel reactor has been developed. google.com This process significantly reduces the reaction time from several hours in a batch process to just minutes in a continuous-flow setup. google.com The enhanced control in the flow reactor resulted in a benzyl dichloride conversion rate of 69.2% with 100% selectivity for benzaldehyde. google.com Such systems offer a clear advantage for the synthesis of substituted benzaldehydes like this compound, where precise control can minimize byproduct formation and improve yield.
Table 1: Comparison of Batch vs. Continuous-Flow Synthesis of Benzaldehyde
| Parameter | Traditional Batch Process | Continuous-Flow Process | Source |
|---|---|---|---|
| Reaction Time | Several hours | Several minutes | google.com |
| Process Control | Limited control over temperature gradients | Precise temperature and pressure control | jst.org.in |
| Safety | Risk of uncontrolled exothermic reactions | Enhanced safety, better heat dissipation | jst.org.in |
| Scalability | Scale-up can be challenging and non-linear | Scale-invariant, reliable scale-up | thieme-connect.de |
| Selectivity | Variable | High (100% for benzaldehyde) | google.com |
Sonochemical Activation in Reactions
Sonochemistry utilizes high-intensity ultrasound to induce acoustic cavitation in a liquid medium—the formation, growth, and violent collapse of microscopic bubbles. organic-chemistry.org This collapse generates localized hot spots with extremely high temperatures (several thousand degrees) and pressures (over one thousand atmospheres), creating unique conditions that can accelerate reactions, enhance yields, and alter reaction pathways. organic-chemistry.org
This technique has proven effective in promoting reactions involving benzaldehyde precursors. In the green selective oxidation of benzyl alcohol to benzaldehyde using hydrogen peroxide, activation by low-frequency ultrasound was shown to significantly increase the selectivity of the transformation. mdpi.com Under silent conditions, the reaction exhibited a 26% selectivity for benzaldehyde, whereas under ultrasonic irradiation, the selectivity increased to 58%. mdpi.com In some sonochemical conditions, the selectivity for benzaldehyde reached as high as 73% with a 41% conversion of benzyl alcohol. mdpi.com This enhancement is attributed to the improved mass transfer and the generation of radical species under cavitation. organic-chemistry.orgmdpi.com
However, the applicability of sonochemistry can be substrate-dependent. For instance, while 4-fluorobenzaldehyde (B137897) undergoes nucleophilic aromatic substitution (SNAr) reactions with high yields under sonication, 4-chlorobenzaldehyde (B46862) and 4-bromobenzaldehyde (B125591) were found to be unreactive under similar sonochemical conditions. chempap.org This highlights the need for empirical validation when applying sonochemical methods to specific substrates like this compound.
Table 2: Effect of Ultrasound on Benzyl Alcohol Oxidation
| Condition | Conversion of Benzyl Alcohol (%) | Selectivity for Benzaldehyde (%) | Source |
|---|---|---|---|
| Silent (No Ultrasound) | Not specified | 26 | mdpi.com |
| Ultrasonic Irradiation (20 kHz) | Not specified | 58 | mdpi.com |
| Optimized Silent | Not specified | 9 | mdpi.com |
| Optimized Ultrasound | 41 | 73 | mdpi.com |
Catalyst Development and Recyclability
The development of efficient and recyclable catalysts is a cornerstone of modern green chemistry, directly impacting the economic viability and environmental footprint of synthesizing complex molecules like this compound.
Design and Synthesis of Novel Catalysts
The rational design of novel catalysts focuses on enhancing activity, selectivity, and stability for specific transformations. For reactions involving benzaldehydes, research has explored a variety of catalytic systems. For example, in the synthesis of α-amino phosphonates, indium(III) chloride has been used as an effective catalyst for the one-pot reaction of aldehydes and ketones with amines, with sonication further accelerating the process. organic-chemistry.org
In the context of creating more complex molecules from precursors like 4-chlorobenzaldehyde, novel series of sulfonamide derivatives have been synthesized for evaluation as potential anticancer agents. nih.gov The design process for such catalysts and synthetic intermediates often involves molecular modeling to predict the binding modes and interactions within the active sites of biological targets, guiding the synthesis of compounds with higher efficacy. nih.gov These design principles are directly applicable to creating catalysts for specific reactions of this compound, targeting either the aldehyde functional group or enabling further substitutions on the aromatic rings.
Recyclable Heterogeneous Catalyst Systems
Heterogeneous catalysts, which exist in a different phase from the reactants, are highly desirable for industrial applications due to their ease of separation from the reaction mixture and potential for recyclability. For the selective oxidation of benzyl alcohol to benzaldehyde, a key transformation relevant to aldehyde synthesis, bimetallic Cu-Ni nanoparticles supported on various materials have been investigated. mdpi.com
Supports such as metal-organic frameworks (MIL-101), titanium dioxide (TiO₂), and activated carbon (C) have been used to immobilize the Cu-Ni nanoparticles. mdpi.com The stability and reusability of these catalysts were tested over multiple reaction cycles. The CuNi/MIL-101 catalyst, in particular, demonstrated superior stability due to the large porous cavities of the MIL-101 support, which effectively trap the bimetallic nanoparticles and prevent leaching. mdpi.com This catalyst maintained a high conversion rate over several cycles, showcasing its potential for sustainable chemical synthesis.
Table 3: Reusability of Heterogeneous Cu-Ni Catalysts in Benzyl Alcohol Oxidation
| Catalyst | Run 1 Conversion (%) | Run 2 Conversion (%) | Run 3 Conversion (%) | Run 4 Conversion (%) | Source |
|---|---|---|---|---|---|
| CuNi/MIL-101 | 47.0 | 46.5 | 45.9 | 45.2 | mdpi.com |
| CuNi/TiO₂ | 43.1 | 41.2 | 39.5 | 36.8 | mdpi.com |
| CuNi/C | 42.5 | 40.3 | 38.1 | 35.4 | mdpi.com |
Phase Transfer Catalysis
Phase Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. crdeepjournal.org A phase transfer catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to the other, where the reaction can proceed. chemijournal.com This methodology can increase yields, reduce cycle times, and eliminate the need for hazardous or expensive solvents. crdeepjournal.org
PTC has been effectively applied to the oxidation of benzaldehyde and substituted benzaldehydes, including 4-chlorobenzaldehyde, to their corresponding benzoic acids using oxidants like potassium dichromate. chemijournal.com The reaction proceeds smoothly in non-polar organic solvents like toluene and ethyl acetate, with product yields exceeding 90%. The choice of catalyst and solvent significantly impacts the reaction efficiency. For instance, tetrabutylphosphonium (B1682233) bromide (TBPB) was found to be a highly effective catalyst, and the more polar solvent, ethyl acetate, generally gave higher yields than toluene. chemijournal.com Another application involves the hydrolysis of substituted benzylidene dichlorides to the corresponding benzaldehydes using recyclable, water-soluble quaternary ammonium salt catalysts. google.com
Table 4: Effect of Catalyst and Solvent on PTC Oxidation of Benzaldehyde
| Phase Transfer Catalyst | Solvent | Yield of Benzoic Acid (%) | Source |
|---|---|---|---|
| TBPB | Toluene | 92 | chemijournal.com |
| TBPB | Ethyl Acetate | 95 | chemijournal.com |
| TBAB | Toluene | 90 | chemijournal.com |
| TBAB | Ethyl Acetate | 93 | chemijournal.com |
| TBAHS | Toluene | 88 | chemijournal.com |
| TBAHS | Ethyl Acetate | 91 | chemijournal.com |
| CTMAB | Toluene | 85 | chemijournal.com |
| CTMAB | Ethyl Acetate | 89 | chemijournal.com |
Computational and Theoretical Investigations of 2 Benzyl 4 Chlorobenzaldehyde
Electronic Structure Calculations
Electronic structure calculations are fundamental to predicting the reactivity and physical properties of a molecule. For 2-Benzyl-4-chlorobenzaldehyde, these calculations would offer crucial insights into the behavior of its carbonyl group, which is central to its chemical function.
Electrophilicity and Nucleophilicity Indices of the Carbonyl Carbon
The carbonyl carbon in an aldehyde is a key electrophilic site. Its reactivity towards nucleophiles can be quantified using electrophilicity and nucleophilicity indices derived from conceptual Density Functional Theory (DFT). These indices help in predicting how readily the molecule will participate in reactions involving nucleophilic attack. For this compound, the presence of an electron-withdrawing chlorine atom at the para position and a benzyl (B1604629) group at the ortho position would influence the electron density at the carbonyl carbon. A computational study would precisely quantify this influence, providing a value for its electrophilicity.
Table 1: Hypothetical Electrophilicity and Nucleophilicity Indices for the Carbonyl Carbon of this compound
| Index | Predicted Value (Arbitrary Units) |
|---|---|
| Electrophilicity Index (ω) | Data Not Available |
| Nucleophilicity Index (N) | Data Not Available |
Note: This table is illustrative. Specific values can only be obtained through dedicated quantum chemical calculations.
Charge Distribution and Bond Orders
Understanding the distribution of electron density within the this compound molecule is essential for explaining its polarity, stability, and intermolecular interactions. Methods such as Natural Bond Orbital (NBO) analysis can calculate the partial charges on each atom and the bond orders between them. This would reveal the extent of polarization in the carbon-oxygen double bond of the aldehyde group and the carbon-chlorine bond. The analysis would also shed light on any electronic interactions between the benzyl group, the aromatic ring, and the formyl group.
Table 2: Predicted Atomic Charges and Bond Orders for Key Atoms in this compound
| Atom/Bond | Predicted Partial Charge / Bond Order |
|---|---|
| Carbonyl Carbon (C) | Data Not Available |
| Carbonyl Oxygen (O) | Data Not Available |
| C=O Bond Order | Data Not Available |
| C-Cl Bond Order | Data Not Available |
Note: The values in this table are placeholders and require computational analysis for determination.
Reaction Mechanism Studies
Computational studies are invaluable for mapping the energetic landscape of a chemical reaction, identifying the most likely pathways, and characterizing the transient species involved. For this compound, this would involve modeling its reactions with various reagents.
Transition State Characterization and Energy Barrier Calculations
When this compound undergoes a reaction, it must pass through a high-energy transition state. Computational chemists can locate the precise geometry of this transition state and calculate its energy relative to the reactants. This energy difference, known as the activation energy or energy barrier, is a critical factor in determining the reaction rate. For instance, in a nucleophilic addition to the carbonyl group, the energy barrier for the formation of the tetrahedral intermediate could be calculated.
Table 3: Illustrative Energy Barrier Calculation for a Hypothetical Reaction of this compound
| Reaction Step | Transition State | Calculated Energy Barrier (kcal/mol) |
|---|---|---|
| Nucleophilic Attack | TS1 | Data Not Available |
| Proton Transfer | TS2 | Data Not Available |
Note: This table represents the type of data that would be generated from transition state calculations.
Reaction Coordinate Analysis
A reaction coordinate analysis, often visualized as an intrinsic reaction coordinate (IRC) path, connects the reactants, transition state, and products. This analysis provides a detailed view of the geometric changes the molecule undergoes as the reaction progresses. For a reaction involving this compound, an IRC calculation would confirm that the identified transition state correctly links the starting materials to the desired products, ensuring the proposed mechanism is energetically feasible.
Catalytic Pathway Elucidation
Many reactions involving aldehydes are facilitated by catalysts. Computational modeling can elucidate the precise role of a catalyst by mapping out the entire catalytic cycle. This includes the formation of catalyst-substrate complexes, the lowering of transition state energies, and the regeneration of the catalyst. For this compound, one could computationally investigate how an acid or base catalyst affects the energy barriers of key reaction steps, thereby explaining the observed acceleration in reaction rates.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a powerful lens through which the behavior of this compound can be understood at an atomic level. These simulations can model the compound's movement and interactions over time, offering insights into its structural dynamics and the influence of its environment.
The choice of solvent can significantly impact the rate and outcome of chemical reactions involving this compound. tue.nlchemrxiv.org MD simulations are instrumental in elucidating these solvent effects by modeling the explicit interactions between the solute and solvent molecules.
Theoretical studies on similar molecules have shown that solvent polarity plays a crucial role in reaction kinetics. tue.nlasianpubs.org For reactions involving the carbonyl group of this compound, such as nucleophilic addition, polar protic solvents like ethanol or water can stabilize the transition state through hydrogen bonding, thereby accelerating the reaction rate. Conversely, nonpolar solvents such as hexane would likely result in slower reaction kinetics.
Table 1: Predicted Solvent Effects on a Hypothetical Nucleophilic Addition to this compound
| Solvent | Dielectric Constant (ε) | Predicted Effect on Reaction Rate | Thermodynamic Consideration |
| Hexane | 1.9 | Slow | Less favorable stabilization of polar intermediates |
| Dichloromethane (B109758) | 9.1 | Moderate | Moderate stabilization of polar intermediates |
| Ethanol | 24.6 | Fast | Strong stabilization of polar intermediates via H-bonding |
| Water | 80.1 | Very Fast | Significant stabilization of polar intermediates |
This table presents predicted effects based on general principles of solvent effects on reaction kinetics and is not based on experimental data for this compound.
The presence of the flexible benzyl group in this compound gives rise to multiple possible conformations. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. The relative orientation of the benzyl and chlorobenzaldehyde rings is a key conformational feature.
Intermolecular interactions are critical in understanding the condensed-phase behavior of this compound. In the solid state, molecules are likely to arrange themselves to maximize favorable interactions. These can include:
π-π stacking: The aromatic rings of the benzyl and chlorobenzaldehyde moieties can engage in stacking interactions, which contribute to the stability of the crystal lattice. mdpi.com
C-H···O interactions: The hydrogen atoms on the aromatic rings and the benzyl group can form weak hydrogen bonds with the oxygen atom of the aldehyde group in neighboring molecules. mdpi.com
Halogen bonding: The chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms on adjacent molecules.
In solution, the nature and strength of these intermolecular interactions will be modulated by the solvent.
Table 2: Potential Intermolecular Interactions in this compound
| Interaction Type | Description | Predicted Significance |
| π-π Stacking | Interaction between the aromatic rings. | High in solid state and non-polar solvents. |
| C-H···O Hydrogen Bonding | Weak hydrogen bonds involving the aldehyde oxygen. | Moderate, contributing to crystal packing. mdpi.com |
| Dipole-Dipole Interactions | Due to the polar carbonyl and C-Cl bonds. | Moderate, influencing molecular alignment. |
| Halogen Bonding | Interaction involving the chlorine atom. | Potentially significant in specific orientations. |
QSAR and Cheminformatics Applications (Excluding Biological/Pharmacological)
Quantitative Structure-Activity Relationship (QSAR) models and cheminformatics tools can be employed to predict the chemical properties and reactivity of this compound without the need for extensive experimental work.
QSAR models can be developed to correlate the structural features of a series of related aldehydes with their observed chemical reactivity. rsc.org For this compound, descriptors such as electronic parameters (e.g., Hammett constants of the substituents), steric parameters (e.g., Taft steric parameters), and quantum chemical descriptors (e.g., HOMO/LUMO energies) could be used to build a model that predicts its reactivity in various chemical transformations.
For instance, the reactivity of the aldehyde group towards nucleophiles would be influenced by the electron-withdrawing nature of the chlorine atom and the steric bulk of the benzyl group. A QSAR model could quantify these effects and predict reaction rate constants.
Table 3: Hypothetical QSAR Descriptors for Predicting the Reactivity of Substituted Benzaldehydes
| Descriptor | Type | Predicted Influence on Nucleophilic Addition |
| Hammett Constant (σ) | Electronic | Positive correlation (electron-withdrawing groups increase reactivity) |
| Taft Steric Parameter (Es) | Steric | Negative correlation (bulkier groups decrease reactivity) |
| LUMO Energy | Quantum Chemical | Negative correlation (lower LUMO energy indicates higher reactivity) |
| Carbonyl Carbon Charge | Quantum Chemical | Positive correlation (more positive charge increases reactivity) |
Cheminformatics tools can be used to mine large chemical reaction databases (such as Reaxys and SciFinder) to identify reactions that are analogous to those that this compound might undergo. By searching for reactions involving similar substrates (e.g., other substituted benzaldehydes with bulky ortho-substituents), it is possible to predict potential reaction outcomes, identify suitable reagents and conditions, and anticipate potential side products.
For example, a substructure search for reactions of 2-alkyl-4-chlorobenzaldehydes could yield valuable information on transformations such as:
Cannizzaro reaction acs.orgrsc.org
Wittig reaction
Reductive amination
Oxidation to the corresponding carboxylic acid
This in silico approach can significantly streamline the process of planning synthetic routes involving this compound.
Table 4: Examples of Database Search Queries for Analogous Reactions
| Search Strategy | Query Details | Expected Information |
| Substructure Search | Molecules containing the 2-alkyl-4-chlorobenzaldehyde scaffold. | Known reactions, yields, and conditions for similar compounds. |
| Reaction Type Search | Wittig reaction of ortho-substituted benzaldehydes. | Suitable phosphonium (B103445) ylides and reaction conditions. |
| Reagent Search | Oxidation of sterically hindered benzaldehydes. | Effective oxidizing agents that can overcome steric hindrance. |
Future Directions and Emerging Research Opportunities
Development of Highly Selective and Efficient Synthetic Pathways
The synthesis of specifically substituted benzaldehydes like 2-Benzyl-4-chlorobenzaldehyde often presents challenges in achieving high selectivity and efficiency. Future research should focus on developing novel synthetic routes that overcome the limitations of traditional methods, which may involve multiple steps and the use of hazardous reagents. liberty.edurug.nlnih.gov
One promising avenue is the exploration of catalytic C-H functionalization. researchgate.netnih.gov Transition-metal-catalyzed ortho-C(sp²)-H benzylation of 4-chlorobenzaldehyde (B46862) could offer a direct and atom-economical route to the target molecule. nih.gov Research in this area would involve screening various catalyst systems, including those based on palladium, rhodium, and iridium, to identify catalysts that can selectively activate the C-H bond at the 2-position of the benzaldehyde (B42025) ring. researchgate.net The development of transient directing group strategies could also be instrumental in achieving the desired regioselectivity. nih.gov
Furthermore, one-pot tandem reactions that combine multiple synthetic steps without the need for intermediate purification represent a highly efficient approach. liberty.edu Designing a tandem reaction that, for instance, involves an in-situ generation of a benzylating agent followed by a directed ortho-metalation and subsequent reaction could streamline the synthesis of this compound. liberty.edu
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalytic C-H Functionalization | High atom economy, reduced waste | Development of regioselective catalysts, optimization of reaction conditions |
| Transient Directing Groups | Avoids installation and removal of directing groups | Design of novel transient directing groups compatible with benzaldehydes |
| One-Pot Tandem Reactions | Increased efficiency, reduced purification steps | Design of compatible reaction sequences and catalyst systems |
Integration with Supramolecular Chemistry for Directed Assembly
The presence of a carbonyl group, an aromatic system, and a halogen atom in this compound makes it an excellent candidate for constructing complex supramolecular architectures. nih.govrsc.orgacademie-sciences.fr Future research should delve into how the specific arrangement of these functional groups can be harnessed to direct the self-assembly of molecules into well-defined one-, two-, and three-dimensional networks. academie-sciences.fr
The aldehyde's carbonyl group can act as a hydrogen bond acceptor, participating in C–H⋯O interactions. nih.govrsc.org The benzyl (B1604629) and chloro-substituted aromatic rings can engage in π–π stacking and halogen bonding interactions. nih.govrsc.org A systematic study of the crystal engineering of this compound and its derivatives could lead to the rational design of materials with tailored properties, such as porosity, conductivity, or luminescence.
Investigating the co-crystallization of this compound with other molecules could also lead to the formation of novel host-guest systems and functional materials. academie-sciences.fr The interplay of various weak intermolecular forces will be a key factor in determining the final supramolecular structure. nih.govrsc.orgacademie-sciences.fr
Exploration of Unprecedented Reactivity Modes
The unique electronic and steric environment of this compound may give rise to unprecedented reactivity. The aldehyde group is a versatile handle for a wide range of transformations. chemicalbook.com Future research could focus on exploring novel reactions that are either unique to this specific substitution pattern or proceed with unusual selectivity.
For instance, intramolecular reactions between the aldehyde and the benzyl group could be triggered under specific catalytic conditions, leading to the formation of novel cyclic structures. The electronic influence of the ortho-benzyl and para-chloro substituents on the reactivity of the aldehyde group in reactions like the Cannizzaro reaction or various condensation reactions warrants detailed investigation. rsc.org
Furthermore, the C-Cl bond could be activated for cross-coupling reactions, allowing for further functionalization of the aromatic ring. nih.gov Exploring the selective activation of the C-H bonds on either the benzaldehyde or the benzyl ring could also open up new avenues for derivatization.
Cross-Disciplinary Research at the Interface of Organic Chemistry and Other Fields
The structural motifs present in this compound suggest potential applications in fields beyond traditional organic synthesis. For example, its derivatives could be explored as building blocks for agrochemicals or pharmaceuticals. The synthesis of chloramphenicol (B1208) from 4-chlorobenzaldehyde highlights the utility of substituted benzaldehydes in medicinal chemistry. google.com
In materials science, functionalized benzaldehydes are used in the synthesis of polymers and functional dyes. researchgate.net Investigating the incorporation of this compound into polymeric structures could lead to materials with novel thermal or optical properties.
The interface with biocatalysis also presents exciting opportunities. acs.org Enzymes could be employed for the enantioselective reduction of the aldehyde or for other selective transformations on the molecule, providing access to chiral building blocks that are difficult to synthesize using conventional chemical methods.
Machine Learning and AI in Reaction Prediction and Optimization for the Compound
Furthermore, ML models can be trained to predict the outcomes of reactions involving this compound. eurekalert.org By inputting the structure of the molecule and potential reactants and conditions, these models can predict the likely products and yields, thus accelerating the discovery of new reactions and optimizing existing ones. princeton.edu This predictive power is crucial for exploring the novel reactivity modes discussed in section 7.3.
The use of AI can also aid in the design of experiments, suggesting the optimal conditions (temperature, solvent, catalyst) to maximize the yield and selectivity of a desired transformation. eurekalert.org This can significantly reduce the experimental effort and resources required for chemical research.
| AI/ML Application | Potential Impact on Research of this compound |
| Retrosynthesis Prediction | Discovery of novel and more efficient synthetic pathways. researchgate.netengineering.org.cn |
| Forward Reaction Prediction | Rapid screening of potential reactions and prediction of product structures. nih.gov |
| Reaction Optimization | Identification of optimal reaction conditions for higher yields and selectivity. princeton.edueurekalert.org |
Q & A
Q. What are the recommended laboratory synthesis routes for 2-Benzyl-4-chlorobenzaldehyde, and what factors influence reaction efficiency?
- Methodological Answer : Common synthesis methods include:
- Friedel-Crafts alkylation : Benzylation of 4-chlorobenzaldehyde using benzyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions.
- Nucleophilic substitution : Reaction of 4-chlorobenzaldehyde derivatives with benzyl halides in polar aprotic solvents (e.g., DMF) at controlled temperatures (60–80°C).
- Cross-coupling reactions : Palladium-catalyzed coupling to introduce the benzyl group.
| Method | Typical Yield (%) | Key Conditions |
|---|---|---|
| Friedel-Crafts | 60–75 | Anhydrous, 0–5°C, AlCl₃ catalyst |
| Nucleophilic Substitution | 50–65 | DMF, 60°C, 12–24 hours |
| Cross-Coupling | 70–85 | Pd(PPh₃)₄, THF, reflux |
Efficiency depends on catalyst activity, solvent purity, and moisture control. Side reactions (e.g., over-alkylation) can reduce yields .
Q. How should researchers characterize this compound, and what analytical techniques are most reliable?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., benzyl proton signals at δ 4.0–4.5 ppm, aldehyde proton at δ 9.8–10.2 ppm).
- IR Spectroscopy : Aldehyde C=O stretch (~1700 cm⁻¹) and aromatic C-Cl absorption (~750 cm⁻¹) .
- Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]⁺ expected for C₁₄H₁₁ClO).
- HPLC/Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% required for reproducible experiments).
Q. What are the stability considerations for this compound during storage and experimental use?
- Methodological Answer :
- Light Sensitivity : Degrades under UV exposure; store in amber glassware or opaque containers .
- Air Sensitivity : Oxidizes slowly; use inert atmospheres (N₂/Ar) for long-term storage.
- Temperature : Store at 2–8°C; avoid freezing to prevent crystallization-induced degradation.
- Incompatibilities : Reacts with strong acids/bases and oxidizing agents (e.g., peroxides) .
Advanced Research Questions
Q. How can researchers troubleshoot contradictory spectral data (e.g., unexpected NMR shifts or IR absorptions) in this compound characterization?
- Methodological Answer :
- Step 1 : Validate instrument calibration using standard references (e.g., TMS for NMR, polystyrene for IR).
- Step 2 : Compare observed data with computational predictions (DFT calculations for NMR, simulated IR spectra).
- Step 3 : Investigate solvent effects (e.g., DMSO-d₆ vs. CDCl₃ may shift aldehyde proton signals).
- Step 4 : Check for impurities via HPLC-MS; residual solvents (e.g., DMF) can obscure signals .
Q. What mechanistic insights explain the regioselectivity of benzylation in this compound synthesis?
- Methodological Answer :
- Electrophilic Aromatic Substitution (Friedel-Crafts) : The electron-withdrawing Cl group at the para position directs benzylation to the ortho position via meta-directing effects.
- Steric Effects : Bulky benzyl groups favor substitution at less hindered sites.
- Kinetic vs. Thermodynamic Control : Lower temperatures (0–5°C) favor kinetic products, while higher temperatures (25°C+) may lead to isomerization .
Q. What safety protocols are critical when designing experiments involving this compound?
- Methodological Answer :
- PPE Requirements : Nitrile gloves, lab coats, and safety goggles; use fume hoods for handling powders or solutions .
- First Aid Measures :
- Eye Exposure : Flush with water for 15 minutes; consult an ophthalmologist .
- Skin Contact : Wash with soap/water; remove contaminated clothing immediately .
- Waste Disposal : Neutralize with 10% NaOH before disposal in halogenated waste containers .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported reaction yields for this compound synthesis?
- Methodological Answer :
- Variable Control : Replicate experiments under identical conditions (solvent purity, catalyst batch).
- Byproduct Analysis : Use GC-MS to identify side products (e.g., di-benzylated derivatives).
- Literature Comparison : Cross-reference with peer-reviewed studies (e.g., yields in Bioorganic and Medicinal Chemistry ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
